METHYL 5-BENZYL-2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 5-BENZYL-2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a benzyl group, a biphenyl-4-ylcarbonyl group, and a methyl ester group. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-BENZYL-2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Biphenyl-4-ylcarbonyl Group: This step can be achieved through a coupling reaction, such as the Suzuki-Miyaura coupling, using a biphenyl-4-ylboronic acid and a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-BENZYL-2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiophene ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
METHYL 5-BENZYL-2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of METHYL 5-BENZYL-2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its anticancer or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-benzyl-2-[(phenylcarbonyl)amino]-4-methylthiophene-3-carboxylate
- Methyl 5-benzyl-2-[(naphthylcarbonyl)amino]-4-methylthiophene-3-carboxylate
- Methyl 5-benzyl-2-[(pyridylcarbonyl)amino]-4-methylthiophene-3-carboxylate
Uniqueness
METHYL 5-BENZYL-2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the biphenyl-4-ylcarbonyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C27H23NO3S |
---|---|
Molecular Weight |
441.5g/mol |
IUPAC Name |
methyl 5-benzyl-4-methyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C27H23NO3S/c1-18-23(17-19-9-5-3-6-10-19)32-26(24(18)27(30)31-2)28-25(29)22-15-13-21(14-16-22)20-11-7-4-8-12-20/h3-16H,17H2,1-2H3,(H,28,29) |
InChI Key |
HRUCXQIECBQYPA-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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